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Compound Name:
1-Fluoro-2-iodo-3,4-

dimethoxybenzene

CAS No.: 1803855-76-6

Cat. No.: B6314918

Get Quote

1-Fluoro-2-iodo-3,4-dimethoxybenzene is a highly valuable and strategically designed

aromatic building block for applications in medicinal chemistry, agrochemicals, and materials

science. Its utility is derived from its distinct structural features: an iodine atom, which serves as

a highly reactive handle for a multitude of cross-coupling reactions, and a fluorine atom, which

can significantly modulate the physicochemical and biological properties of the final molecule,

such as metabolic stability and binding affinity.[1] The two methoxy groups are strong electron-

donating groups, which activate the aromatic ring and influence the regioselectivity of synthetic

transformations.

This guide provides a comprehensive overview of the key functionalization strategies for 1-
Fluoro-2-iodo-3,4-dimethoxybenzene, focusing on robust, palladium-catalyzed cross-

coupling reactions. The protocols and insights presented herein are designed for researchers,

scientists, and drug development professionals seeking to leverage this versatile intermediate

in the synthesis of complex molecular architectures. The carbon-iodine bond is significantly

more reactive in palladium-catalyzed coupling reactions than the carbon-fluorine bond, allowing

for the selective functionalization at the iodine-bearing position.[2]
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Core Methodologies: Palladium-Catalyzed Cross-
Coupling Reactions
The primary route for the functionalization of 1-Fluoro-2-iodo-3,4-dimethoxybenzene involves

leveraging the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. These

methods offer a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom

bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for

constructing C-C bonds, typically between an organohalide and an organoboron compound.[3]

[4] For 1-Fluoro-2-iodo-3,4-dimethoxybenzene, this reaction enables the introduction of a

wide array of aryl, heteroaryl, or vinyl substituents.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0)

species.[4] The cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex.

This is often the rate-limiting step and can be influenced by the electronic nature of the aryl

halide.[5] Following this, transmetalation occurs where the organic group from the boronic acid

derivative is transferred to the palladium center, a step facilitated by a base. The cycle

concludes with reductive elimination, which forms the new C-C bond and regenerates the

active Pd(0) catalyst.[4]

Protocol & Application Notes: The electron-donating nature of the methoxy groups on the

benzene ring can slow the initial oxidative addition step.[5] Therefore, the use of electron-rich,

sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is often

beneficial as they promote the formation of the active catalytic species and accelerate the

reaction.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup: In an oven-dried Schlenk flask, combine 1-Fluoro-2-iodo-3,4-
dimethoxybenzene (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a

base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).
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Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or

Nitrogen) three times.

Catalyst & Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst

(e.g., Pd(OAc)₂, 1-3 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-6 mol%).

Solvent Addition: Add anhydrous, degassed solvent (e.g., a mixture of Toluene and water, or

Dioxane and water) via syringe.

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous

stirring.

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over

anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product via flash column chromatography on silica gel.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
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Parameter Recommended Conditions Rationale

Catalyst
Pd(OAc)₂, Pd(PPh₃)₄,

Pd₂(dba)₃

Standard and effective

palladium sources.

Ligand SPhos, XPhos, PPh₃

Electron-rich, bulky ligands

accelerate oxidative addition.

[5]

Base K₂CO₃, Cs₂CO₃, K₃PO₄
Activates the boronic acid for

transmetalation.[3]

Solvent
Toluene/H₂O, Dioxane/H₂O,

DMF

Aprotic solvents are standard;

water can be beneficial.[5]

Temperature 80 - 110 °C
Provides thermal energy to

overcome activation barriers.

Visualization: Suzuki-Miyaura Coupling Workflow
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+
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+

Heat (80-110°C)
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Caption: Workflow for Suzuki-Miyaura C-C bond formation.

Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a highly efficient method for forming a C(sp²)–C(sp) bond between

an aryl halide and a terminal alkyne.[6][7] This reaction is notable for its mild conditions and is

typically co-catalyzed by palladium and copper(I) salts.[8]

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles.

[7] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative

addition of the aryl iodide to Pd(0) followed by reductive elimination. The copper cycle involves

the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with

the palladium complex.[7] An amine base is used to deprotonate the terminal alkyne and to

serve as a solvent.[8]

Protocol & Application Notes: Anhydrous and deaerated conditions are essential for successful

Sonogashira couplings, as oxygen can lead to the oxidative homocoupling of the alkyne

(Glaser coupling) and deactivate the Pd(0) catalyst.[6] The choice of amine base (e.g.,

triethylamine or diisopropylethylamine) is also critical.

Experimental Protocol: Sonogashira Coupling

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1-Fluoro-2-iodo-
3,4-dimethoxybenzene (1.0 equiv.).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the

copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

Solvent & Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed

amine base (e.g., triethylamine, 3.0 equiv.).

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

Reaction: Stir the reaction mixture at room temperature to 50 °C.

Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the product with an organic solvent, wash the combined organic layers with brine, dry

over Na₂SO₄, and concentrate.

Purification: Purify the crude product by flash column chromatography.

Data Presentation: Typical Sonogashira Reaction Parameters

Parameter Recommended Conditions Rationale

Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Standard catalysts for

Sonogashira couplings.[9]

Cu Co-catalyst CuI

Facilitates the formation of the

copper acetylide intermediate.

[6]

Base
Triethylamine (Et₃N),

Diisopropylamine (i-Pr₂NH)

Acts as a proton scavenger

and often as a solvent.[8]

Solvent THF, DMF, or neat amine
Anhydrous and degassed

solvents are crucial.

Temperature 25 - 50 °C

The reaction often proceeds

efficiently at or near room

temperature.

Visualization: Sonogashira Coupling Workflow
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Caption: Workflow for Sonogashira C-C bond formation.

Mizoroki-Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a

substituted alkene, providing a powerful method for C-C bond formation.[10][11] This reaction

is highly valuable for synthesizing stilbenes, cinnamates, and other vinylated aromatic

compounds.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of 1-Fluoro-2-
iodo-3,4-dimethoxybenzene to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes

migratory insertion (carbopalladation) with the alkene. The final step is a β-hydride elimination,

which forms the double bond of the product and a palladium-hydride species. The base in the

reaction regenerates the Pd(0) catalyst from this species, completing the cycle.[10] The

reaction typically exhibits a high degree of trans selectivity.[11]
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Protocol & Application Notes: The choice of base, solvent, and ligand can significantly impact

the efficiency and selectivity of the Heck reaction. For electron-rich aryl iodides, phosphine-free

catalyst systems or those with specific N-heterocyclic carbene (NHC) ligands can be effective.

[11]

Experimental Protocol: Mizoroki-Heck Reaction

Reaction Setup: In a sealable reaction tube, combine 1-Fluoro-2-iodo-3,4-
dimethoxybenzene (1.0 equiv.), the alkene (e.g., styrene, an acrylate; 1.5 equiv.), and a

base (e.g., K₂CO₃, Et₃N; 2.0 equiv.).

Inert Atmosphere: Seal the tube and purge with an inert gas.

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%). In some cases, a

ligand (e.g., P(o-tol)₃) may be added.

Solvent Addition: Add a polar aprotic solvent such as DMF, DMA, or NMP.

Reaction: Heat the mixture to a high temperature (typically 100-140 °C).

Monitoring: Monitor the reaction by GC-MS or LC-MS.

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.

Wash the organic layer with brine, dry, and concentrate.

Purification: Purify the crude product by column chromatography.

Data Presentation: Typical Heck Reaction Parameters
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Parameter Recommended Conditions Rationale

Catalyst Pd(OAc)₂, PdCl₂
Common and robust palladium

sources.

Ligand PPh₃, P(o-tol)₃, or ligand-free

Ligand choice depends on the

specific substrate and can

affect stability.

Base Et₃N, K₂CO₃, NaOAc
Required to regenerate the

Pd(0) catalyst.[10]

Solvent DMF, DMA, NMP
High-boiling polar aprotic

solvents are typically used.

Temperature 100 - 140 °C
High temperatures are often

needed to drive the reaction.

Visualization: Mizoroki-Heck Reaction Workflow
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3,4-dimethoxybenzene
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Caption: Workflow for Mizoroki-Heck C-C bond formation.

Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the

formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.

[12][13] This reaction has largely replaced harsher classical methods for synthesizing aryl

amines.

Mechanistic Rationale: The catalytic cycle for Buchwald-Hartwig amination involves the

oxidative addition of the aryl iodide to the Pd(0) complex.[13] The resulting Pd(II) complex then

coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated

amine, forming a palladium-amido complex. The final, crucial step is reductive elimination,

which forges the C-N bond and regenerates the Pd(0) catalyst.[13]

Protocol & Application Notes: This reaction requires a strong, non-nucleophilic base, such as

sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to facilitate the

deprotonation of the amine without competing as a nucleophile.[5][14] The development of

specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, Buchwald's biaryl

phosphines) was critical to the reaction's broad applicability and high efficiency.[12]

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under a flow of inert gas, charge an oven-dried Schlenk

tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4

mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

Reagent Addition: Add 1-Fluoro-2-iodo-3,4-dimethoxybenzene (1.0 equiv.) and the amine

(1.2 equiv.).

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with stirring.

Monitoring: Monitor the reaction by TLC or LC-MS.
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Work-up: After cooling, quench the reaction by adding water or a saturated NH₄Cl solution.

Extract with an organic solvent, dry the organic layer, and concentrate.

Purification: Purify the crude product by flash column chromatography.

Data Presentation: Typical Buchwald-Hartwig Amination Parameters

Parameter Recommended Conditions Rationale

Catalyst Pd₂(dba)₃, Pd(OAc)₂
Precatalysts that readily form

the active Pd(0) species.

Ligand BINAP, Xantphos, XPhos

Bulky, electron-rich ligands

facilitate reductive elimination.

[12]

Base NaOtBu, K₃PO₄, LHMDS

Strong, non-nucleophilic base

is essential for amine

deprotonation.[5]

Solvent Toluene, Dioxane
Anhydrous, aprotic solvents

are required.

Temperature 80 - 110 °C
Thermal energy is needed to

drive the catalytic cycle.

Visualization: Buchwald-Hartwig Amination Workflow
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Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Conclusion
1-Fluoro-2-iodo-3,4-dimethoxybenzene stands out as a premier building block for complex

molecule synthesis. Its selective reactivity allows for precise and efficient functionalization via a

host of modern synthetic methods. The palladium-catalyzed cross-coupling reactions detailed

in this guide—Suzuki-Miyaura, Sonogashira, Mizoroki-Heck, and Buchwald-Hartwig—provide

reliable and versatile pathways to introduce a wide range of molecular fragments. By

understanding the mechanistic underpinnings and carefully selecting the appropriate catalytic

system and reaction conditions, researchers can effectively harness the synthetic potential of

this compound to accelerate innovation in drug discovery and materials science.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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